1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Beschreibung

Nomenclature and Structural Classification

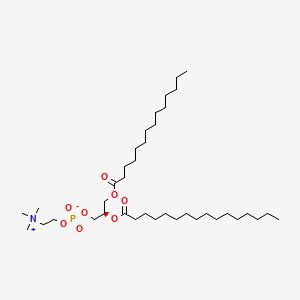

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) is systematically named according to IUPAC guidelines as (2R)-2-(hexadecanoyloxy)-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate. Its abbreviated nomenclature, PC(14:0/16:0), reflects its acyl chain composition: a myristic acid (14:0) at the sn-1 position and a palmitic acid (16:0) at the sn-2 position.

Structurally, MPPC belongs to the glycerophosphocholine subclass of phospholipids, characterized by a glycerol backbone, two esterified fatty acids, and a phosphocholine headgroup. The asymmetric distribution of saturated acyl chains distinguishes it from symmetric phosphatidylcholines like dipalmitoylphosphatidylcholine (DPPC). This asymmetry confers unique biophysical properties, including distinct phase transition behavior and membrane packing dynamics.

Table 1: Key Structural Properties of MPPC

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₈H₇₆NO₈P | |

| Molecular Weight | 705.99 g/mol | |

| InChI Key | RFVFQQWKPSOBED-PSXMRANNSA-N | |

| Acyl Chain Configuration | 14:0 (sn-1), 16:0 (sn-2) |

Historical Context in Phospholipid Research

The discovery of phosphatidylcholines dates to 1846, when Théodore Gobley isolated lecithin from egg yolk. The term "choline" was coined by Adolph Strecker in 1862 after identifying it as a hydrolysis product of lecithin. MPPC emerged as a subject of interest in the late 20th century, particularly in studies of pulmonary surfactant composition. Research in the 1980s revealed its abundance in neonatal rat alveolar macrophages, where it modulates reactive oxygen species production.

Kennedy’s 1954 elucidation of the CDP-choline pathway provided a framework for understanding phosphatidylcholine biosynthesis. MPPC’s asymmetric structure made it a model for investigating lipid-protein interactions and membrane asymmetry. By the 1990s, its role in lung surfactant function and lipidomic calibration standards became well-established.

Significance in Membrane Biophysics

MPPC’s biophysical significance stems from its asymmetric acyl chains, which induce intermediate phase transition temperatures compared to symmetric phospholipids. Differential scanning calorimetry (DSC) studies show a main phase transition temperature (Tm) of 35°C, between DMPC (24°C) and DPPC (41°C). This property enables the formation of heterogeneous membrane domains, influencing lipid raft formation and protein localization.

Table 2: Phase Transition Temperatures of Selected Phosphatidylcholines

| Phosphatidylcholine | Tm (°C) | Source |

|---|---|---|

| 12:0 PC (DLPC) | -2 | |

| 14:0-16:0 PC (MPPC) | 35 | |

| 16:0 PC (DPPC) | 41 | |

| 18:0 PC (DSPC) | 55 |

MPPC also exhibits polymorphic phase behavior. Upon cooling from the liquid-crystalline phase, it forms a subgel phase below 12°C and a ripple phase (Pβ') between 24–38°C. These phases are critical for understanding membrane dynamics during thermal stress. Additionally, MPPC shows limited miscibility with sphingomyelin, forming phase-separated domains that model lipid rafts in eukaryotic membranes.

In pulmonary surfactant, MPPPC’s shorter myristoyl chain enhances lateral packing with cholesterol, reducing surface tension at the air-liquid interface. This property is exploited in synthetic surfactant formulations for respiratory therapies.

Eigenschaften

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39(3,4)5)34-44-37(40)30-28-26-24-22-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVFQQWKPSOBED-PSXMRANNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989493 | |

| Record name | (7R)-3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxotetradecyl)oxy]methyl]-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(14:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69525-80-0 | |

| Record name | 3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxotetradecyl)oxy]methyl]-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69525-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069525800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7R)-3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxotetradecyl)oxy]methyl]-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-MYRISTOYL-2-PALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FZR5FU8WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reagents and Reaction Conditions

-

sn-Glycero-3-phosphocholine : The backbone for acylation, typically derived from soy lecithin or synthesized de novo.

-

Myristoyl chloride (C14:0) and palmitoyl chloride (C16:0): Activated acyl donors for esterification.

-

Solvents : Anhydrous chloroform or dichloromethane to maintain an inert environment.

-

Catalysts : 4-Dimethylaminopyridine (DMAP) or triethylamine to facilitate nucleophilic acyl substitution.

The reaction proceeds under nitrogen atmosphere at 0–4°C to minimize acyl migration, a common side reaction in mixed-chain phosphatidylcholines. The sn-1 position is first acylated with myristoyl chloride, followed by selective acylation of the sn-2 position with palmitoyl chloride.

Purification and Characterization

Post-synthesis purification employs silica gel chromatography with a chloroform-methanol-water (65:25:4 v/v) eluent system. The final product is validated using:

-

Thin-layer chromatography (TLC) : Rf = 0.45 in chloroform-methanol-ammonia (65:25:5).

-

Mass spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 706.5 ([M+H]⁺).

-

Nuclear magnetic resonance (NMR) : ¹H NMR (CDCl3) displays characteristic signals at δ 0.88 (terminal CH3 of acyl chains), δ 1.25 (methylene envelope), and δ 3.22 (N(CH3)3 group).

| Parameter | Specification | Method |

|---|---|---|

| Purity | >99% | HPLC (C18 column) |

| Transition temperature | 35°C | Differential scanning calorimetry |

| Residual solvents | <50 ppm (chloroform) | Gas chromatography |

Applications in Drug Delivery Systems

MPPC’s asymmetric structure enhances its utility in liposomal formulations:

Analyse Chemischer Reaktionen

Types of Reactions: 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine primarily undergoes hydrolysis reactions, where the ester bonds are cleaved by water in the presence of enzymes such as phospholipases .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using phospholipases.

Oxidation: Mild oxidizing agents can be used to oxidize the fatty acid chains.

Major Products:

Wissenschaftliche Forschungsanwendungen

Lipidomic Analysis

MPPC is extensively utilized as a calibration standard in lipidomic studies. It aids in the investigation of lipid-protein interactions, which are crucial for understanding cellular processes such as membrane structure, function, and signal transduction. By studying how MPPC interacts with different proteins, researchers can glean insights into lipid regulation of biological functions.

Membrane Biophysics

The compound is employed in research focused on the biophysical properties of biological membranes. MPPC can be incorporated into model membranes to study factors affecting membrane fluidity, permeability, and overall dynamics. This application is particularly relevant for exploring how lipid composition influences membrane behavior under various physiological conditions .

Enzyme Substrate for Lipases

MPPC serves as a substrate for lipases, enzymes that hydrolyze triglycerides and phospholipids. By monitoring the breakdown of MPPC by these enzymes, researchers can investigate enzyme activity and its implications for lipid metabolism and related physiological processes such as fat digestion and cholesterol metabolism .

Drug Delivery Systems

Due to its ability to form micelles and liposomes, MPPC is utilized in drug delivery systems. These structures can encapsulate therapeutic agents, enhancing their stability and bioavailability while facilitating targeted delivery to specific tissues or cells .

Antiviral Applications

Recent studies indicate that MPPC can be used to prepare fibers with resistance to respiratory viral diseases. These fibers incorporate exogenous pulmonary surfactants that can enter the body through inhalation, potentially playing an antiviral role .

Interaction with Membrane Proteins

MPPC interacts with proteins involved in membrane fusion and trafficking, such as SNARE proteins. This interaction is critical for vesicle docking and fusion processes essential for neurotransmitter release and other cellular functions .

Synthesis and Production

The synthesis of MPPC typically involves the esterification of glycerophosphocholine with myristic acid and palmitic acid, often using catalysts like dicyclohexylcarbodiimide to enhance the reaction efficiency. Industrial production focuses on large-scale esterification processes under controlled conditions to ensure high purity and yield.

Case Studies and Research Findings

Numerous studies have documented the applications of MPPC in various contexts:

- Lipid Metabolism Studies : Research has shown that MPPC influences lipid metabolism by serving as a substrate for lipases, providing insights into enzymatic activity related to metabolic disorders .

- Membrane Dynamics : Investigations into the effects of different phosphatidylcholines on membrane fluidity have demonstrated that MPPC's unique structure significantly impacts membrane properties, which is crucial for understanding cellular signaling pathways .

- Drug Delivery Research : Experimental studies have successfully used MPPC-based liposomes to deliver anticancer drugs effectively, showcasing its potential in therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with membrane proteins and can modulate their activity by altering the lipid environment . This compound can also facilitate the delivery of hydrophobic drugs by encapsulating them within liposomes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Phosphatidylcholines

Phosphatidylcholines (PCs) vary in acyl chain length, saturation, and positional isomerism, which critically influence their phase behavior, membrane fluidity, and biological functions. Below is a comparative analysis of MPPC with key analogues:

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine (PMPC)

- Structure : Reverse acyl chain positioning (16:0 at sn-1, 14:0 at sn-2) compared to MPPC.

- Phase Behavior : PMPC exhibits a slightly lower phase transition temperature (~33–37°C) due to reduced packing efficiency of the shorter myristoyl chain at sn-2 .

- Applications : Less commonly used than MPPC in thermosensitive formulations but serves as a model for studying acyl chain positional effects on membrane curvature .

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

- Structure : Symmetric saturated chains (16:0 at both sn-1 and sn-2).

- Phase Behavior : Higher phase transition temperature (~41–45°C) due to uniform acyl chain packing. Forms rigid bilayers at physiological temperatures .

- Applications : Gold standard for liposomal drug delivery and lung surfactant models. Less responsive to mild hyperthermia compared to MPPC .

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

- Structure: Mixed-chain PC with a saturated 16:0 at sn-1 and monounsaturated 18:1Δ9 at sn-2.

- Phase Behavior : Lower phase transition temperature (−2°C to +5°C) due to the kinked oleoyl chain, ensuring fluid membranes at room temperature .

- Applications : Preferred for mimicking eukaryotic cell membranes and studying membrane fusion. Lacks thermosensitivity but offers high flexibility .

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (PDPC)

- Structure: Contains a polyunsaturated docosahexaenoyl (22:6ω3) chain at sn-2.

- Phase Behavior : Extremely low phase transition temperature (<−20°C) due to high unsaturation. Increases membrane permeability and curvature stress .

- Applications : Critical for neuronal and retinal membranes; implicated in signaling pathways involving lipid mediators .

Biophysical and Functional Comparisons

Phase Transition Temperatures

| Compound | sn-1 Chain | sn-2 Chain | Phase Transition (°C) | Key Reference |

|---|---|---|---|---|

| MPPC | 14:0 | 16:0 | 35–40 | |

| PMPC | 16:0 | 14:0 | 33–37 | |

| DPPC | 16:0 | 16:0 | 41–45 | |

| POPC | 16:0 | 18:1Δ9 | −2 to +5 | |

| PDPC | 16:0 | 22:6ω3 | <−20 |

Functional Differences

- Thermosensitivity : MPPC and PMPC are superior to DPPC for drug release under mild hyperthermia (39–42°C), while POPC and PDPC lack thermal responsiveness .

- Membrane Fluidity : PDPC > POPC > MPPC > PMPC > DPPC (from most to least fluid) .

- Biological Roles: MPPC: Used in targeted cancer therapies via thermosensitive liposomes . DPPC: Stabilizes lung surfactant monolayers . PDPC: Modulates synaptic plasticity and inflammation .

Biologische Aktivität

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) is a phospholipid that plays a significant role in various biological activities, particularly in membrane dynamics and cellular signaling. Its unique structure, characterized by a myristic acid at the sn-1 position and palmitic acid at the sn-2 position, imparts distinct physical and chemical properties that are crucial for its functionality in biological systems.

MPPC interacts with biological membranes, mimicking their composition and facilitating various biochemical processes. It forms a concentric phospholipid bilayer , which is essential for constructing drug delivery systems that can encapsulate both hydrophilic and lipophilic payloads. The primary mechanism involves the hydrolysis of MPPC by enzymes such as phospholipase A2, leading to the production of bioactive lipids like lysophosphatidylcholine and free fatty acids, which are pivotal in signaling pathways and metabolic processes.

Cellular Effects

MPPC influences several cellular functions:

- Cell Signaling : Acts as a precursor for secondary messengers like diacylglycerol and lysophosphatidylcholine, modulating various signaling pathways.

- Gene Expression : Alters membrane composition and fluidity, impacting the activity of membrane-bound receptors and transcription factors.

- Membrane Dynamics : Affects processes such as endocytosis, exocytosis, and vesicle trafficking by influencing membrane curvature.

Pharmacokinetics

The pharmacokinetic profile of MPPC is largely determined by its structural characteristics and the nature of the encapsulated payloads. As a liposomal formulation, it enhances cellular uptake and stability in circulation, which is particularly beneficial for delivering therapeutic agents like antisense oligonucleotides.

Case Studies

- Drug Delivery Systems : Research has demonstrated that MPPC can be effectively used in liposomal formulations to enhance drug delivery to target tissues, particularly in cancer therapy. For instance, studies involving pancreatic cancer models showed that MPPC-based formulations significantly improved drug efficacy compared to standard treatments .

- Biochemical Pathways : MPPC's interaction with phospholipase A2 has been extensively studied to understand its role in lipid metabolism. This interaction leads to the generation of bioactive lipids that participate in inflammatory responses and other cellular processes .

Data Tables

| Study | Findings | IC50 Values (μM) | Cell Lines |

|---|---|---|---|

| Study A | MPPC enhances drug delivery efficacy | 3.4 (Zhubech) vs 6.8 (5-FU) | Panc-1 |

| Study B | Hydrolysis by phospholipase A2 increases bioactive lipid production | - | - |

| Study C | MPPC influences membrane dynamics affecting endocytosis | - | Various |

Q & A

What is the structural significance of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine in model membrane studies, and how does its asymmetry influence experimental outcomes?

Basic Research Question

This phospholipid contains a myristoyl (14:0) chain at the sn-1 position and a palmitoyl (16:0) chain at the sn-2 position, creating an asymmetric fatty acid distribution. This asymmetry mimics natural membrane phospholipids, making it ideal for studying lipid packing, phase separation, and protein-lipid interactions in artificial membranes like liposomes or micelles . The shorter myristoyl chain reduces steric hindrance, facilitating dynamic membrane remodeling, while the palmitoyl chain enhances hydrophobic interactions for bilayer stability .

Methodological Insight : When preparing liposomes, use a molar ratio of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine with cholesterol (e.g., 60:40 mol/mol) to optimize membrane fluidity for studies on transmembrane protein insertion .

What validated methods are recommended for extracting this compound from biological tissues?

Basic Research Question

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. It involves homogenizing tissue in chloroform:methanol (1:2 v/v), followed by phase separation with chloroform and water to isolate the lipid-rich chloroform layer . For tissues with high oxidative sensitivity (e.g., brain), add 0.01% butylated hydroxytoluene (BHT) to the solvent to prevent lipid peroxidation .

Data Contradiction Note : Variations in extraction efficiency (e.g., 85–95% recovery) may arise from tissue water content adjustments. Validate with internal standards like deuterated phosphatidylcholine .

How can researchers quantify this compound in complex biological matrices?

Basic Research Question

Phosphatidylcholine-specific assay kits utilize enzymatic hydrolysis by phospholipase D, releasing choline for colorimetric detection. Key steps include:

- Sample Preparation : Extract lipids using Bligh-Dyer, resuspend in 0.1% Triton X-100.

- Standard Curve : Use 0–100 nmol/mL phosphatidylcholine standards.

- Data Normalization : Subtract background signals from lysophosphatidylcholine contaminants .

Troubleshooting : If signals exceed the standard range, dilute samples in assay buffer and reanalyze (e.g., 1:10 dilution) .

How do NMR techniques resolve the structural dynamics of this compound in micellar systems?

Advanced Research Question

High-resolution <sup>1</sup>H and <sup>31</sup>P NMR spectroscopy can elucidate polar headgroup conformation and acyl chain mobility. For example:

- Polar Group Analysis : Chemical shifts of the phosphocholine headgroup (δ = −0.8 ppm in <sup>31</sup>P NMR) indicate hydrogen bonding with water .

- Acyl Chain Mobility : <sup>13</sup>C NMR relaxation rates reveal faster motion in myristoyl (C14:0) vs. palmitoyl (C16:0) chains .

Experimental Design : Prepare micelles at 10 mM lipid concentration in D2O, and maintain temperature at 25°C to avoid phase transitions .

What mechanisms explain the phase behavior of this compound in mixed lipid monolayers?

Advanced Research Question

In mixed monolayers with saturated lipids (e.g., DPPC), this phospholipid expands the liquid-condensed phase due to its asymmetric acyl chains. Key findings:

- Langmuir Isotherms : At 30 mol% 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine, the liquid-expanded phase dominates (surface pressure > 30 mN/m) .

- Fluorescence Microscopy : Asymmetric chains reduce lipid packing density, increasing membrane permeability to ions .

Data Interpretation : Discontinuities in surface potential vs. area/molecule plots indicate lipid reorientation or solubilization at critical pressures (~42 mN/m) .

How should researchers address contradictions in reported phase transition temperatures for this compound?

Advanced Research Question

Discrepancies in transition temperatures (e.g., −5°C to +5°C) may arise from:

- Purity Variations : Ensure lipid purity >99% via TLC or HPLC (e.g., Avanti Polar Lipids standards) .

- Hydration State : Fully hydrate samples in 10 mM HEPES buffer (pH 7.4) for differential scanning calorimetry (DSC) to avoid artifacts from residual solvents .

Methodological Fix : Replicate experiments using lipids from the same batch and validate with independent techniques (e.g., DSC and NMR) .

What role does this compound play in modulating membrane protein activity?

Advanced Research Question

This lipid enhances the stability of α-helical transmembrane domains (e.g., G-protein-coupled receptors) due to its optimal hydrophobic matching. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.